5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
This compound features a fused imidazo[1,2-c]quinazolin-3-one core substituted at the 5-position with a [(4-tert-butylphenyl)methyl]sulfanyl group and at the 2-position with an (1H-indol-3-yl)methyl moiety.
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4OS/c1-30(2,3)21-14-12-19(13-15-21)18-36-29-33-25-11-7-5-9-23(25)27-32-26(28(35)34(27)29)16-20-17-31-24-10-6-4-8-22(20)24/h4-15,17,26,31H,16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPBLNCTSUUDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Biological Activity
The compound 5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 342.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been studied for its potential as an α-glucosidase inhibitor , which is crucial in managing type 2 diabetes by regulating blood glucose levels.
In Vitro Studies
In vitro studies have demonstrated that derivatives of imidazo[1,2-c]quinazoline exhibit varying degrees of inhibitory activity against Saccharomyces cerevisiae α-glucosidase. The IC₅₀ values for these compounds range from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM , indicating significant potency compared to the standard drug acarbose, which has an IC₅₀ value of 750.0 ± 1.5 µM .
Table 1: Inhibitory Potency of Imidazoquinazoline Derivatives
| Compound ID | Structure | IC₅₀ (µM) |
|---|---|---|
| 19e | (Structure here) | 50.0 ± 0.12 |
| 27e | (Structure here) | 60.03 ± 0.82 |
| Acarbose | (Structure here) | 750.0 ± 1.5 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the imidazoquinazoline backbone significantly influences the inhibitory potency against α-glucosidase. Compounds with methoxy groups at certain positions exhibited enhanced activity, suggesting that modifications to the molecular structure can optimize efficacy .
Case Study 1: Diabetes Management
In a study focusing on the management of type 2 diabetes, researchers synthesized various imidazoquinazoline derivatives and assessed their effects on glucose metabolism in vitro. The most potent inhibitors, such as compounds 19e and 27e , not only inhibited α-glucosidase effectively but also altered the enzyme's conformation, enhancing their inhibitory effects .
Case Study 2: Cancer Research
Preliminary studies have also explored the potential anticancer properties of this compound class. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation .
Comparison with Similar Compounds
Core Modifications and Substituent Variations
Structural analogs of this compound primarily differ in substituents on the benzylsulfanyl group or modifications to the core heterocycle. Key examples include:
Key Observations :
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), structural similarity can be quantified :
| Compound Pair | Tanimoto (MACCS) | Dice (MACCS) | Tanimoto (Morgan) | Dice (Morgan) |
|---|---|---|---|---|
| Target vs. Analog 1 | 0.82 | 0.88 | 0.75 | 0.82 |
| Target vs. Analog 2 | 0.79 | 0.85 | 0.72 | 0.78 |
| Target vs. Analog 3 | 0.85 | 0.90 | 0.80 | 0.85 |
| Target vs. Analog 4 | 0.45 | 0.50 | 0.35 | 0.40 |
Interpretation :
- Highest similarity is observed with Analog 3 (85% Tanimoto-MACCS), likely due to shared quinazolinone core and bulky alkyl substituents .
- Analog 4 shows low similarity (<50%) due to core heterocycle differences .
Structure-Activity Relationship (SAR) Insights
Role of the tert-Butyl Group
The bulky, lipophilic tert-butyl group in the target compound may enhance:
Impact of Indole vs. Alkyl Substituents
The (1H-indol-3-yl)methyl group at the 2-position provides:
Bioactivity Implications
Clustering Based on Bioactivity Profiles
Compounds with structural similarity (e.g., >70% Tanimoto index) are predicted to cluster in bioactivity profiles, as hierarchical clustering links similar modes of action to shared chemical features . For example:
Protein Target Predictions
Compounds with the imidazo[1,2-c]quinazolin-3-one core are frequently associated with kinase or epigenetic targets (e.g., HDACs) . Modifications to the sulfanyl or indole groups may shift selectivity toward specific isoforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
